3-Methyl-1-pentyn-3-ol

Beschreibung

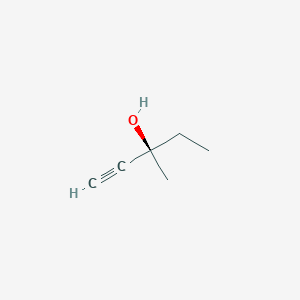

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylpent-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-6(3,7)5-2/h1,7H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLPXWSKPNOQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021756 | |

| Record name | 3-Methyl-1-pentyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an acrid odor; [Merck Index] Clear slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | 3-Methyl-1-pentyn-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.25 [mmHg] | |

| Record name | 3-Methyl-1-pentyn-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-75-8 | |

| Record name | 3-Methyl-1-pentyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylpentynol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylpentynol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meparfynol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meparfynol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentyn-3-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-pentyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylpentynol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPARFYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B017BC5B1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methyl-1-pentyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-pentyn-3-ol, a tertiary acetylenic alcohol, is a versatile chemical compound with significant applications across various scientific disciplines, including synthetic chemistry and pharmacology. Historically recognized for its sedative and hypnotic properties, its modern utility has expanded, establishing it as a valuable intermediate in the synthesis of complex molecules and polymers. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and key applications relevant to research and drug development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | 3-methylpent-1-yn-3-ol[1] |

| CAS Number | 77-75-8[1][2] |

| Molecular Formula | C₆H₁₀O[1] |

| Molecular Weight | 98.14 g/mol [1] |

| Appearance | Clear, slightly yellow liquid or low melting solid[2] |

| Boiling Point | 121-122 °C[2] |

| Density | 0.866 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.431[2] |

| Vapor Pressure | 6.5 mmHg (20 °C)[3] |

| Flash Point | 80 °F[4] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the ethynylation of methyl ethyl ketone. This reaction, a variant of the Favorskii reaction, involves the nucleophilic addition of an acetylide to a ketone.

Experimental Protocol: Synthesis from Sodium Acetylide and Methyl Ethyl Ketone

This protocol outlines a general method for the synthesis of this compound.

Materials:

-

Sodium acetylide

-

Absolute ether

-

Dry methyl ethyl ketone

-

Ice

-

Acetic acid

-

Potash solution (potassium carbonate)

-

Anhydrous potassium carbonate

Procedure:

-

A suspension of 5 parts of sodium acetylene (B1199291) in absolute ether is prepared in a reaction vessel equipped with a stirrer and cooling apparatus.

-

With continuous stirring and cooling with ice, 6 parts of dry methyl ethyl ketone is slowly added dropwise to the suspension.[2]

-

Upon completion of the addition, the reaction mixture is carefully poured into an excess of acetic acid while maintaining ice cooling.[2]

-

The resulting mixture is extracted with ether.

-

The ether extract is washed with a solution of potash to neutralize and remove any residual acetic acid.[2]

-

The washed ether extract is then dried over anhydrous potassium carbonate.[2]

-

The ether is removed via distillation, yielding the final product, this compound, as a colorless oil with a boiling point of 120-121°C.[2]

Alternative Method: A solution of sodium acetylene in liquid ammonia (B1221849) can be effectively used as an alternative to the ethereal suspension of sodium acetylene.[2]

Caption: Synthesis Workflow of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and has several applications relevant to the pharmaceutical and materials science sectors.

-

Intermediate in Drug Synthesis: It is a crucial reactant in the synthesis of more complex pharmaceutical compounds. For instance, it is utilized in the preparation of 2,6,9-trisubstituted purine-based Cyclin-Dependent Kinase (CDK) inhibitors, which are a class of compounds investigated for their potential in cancer therapy.[5]

-

Polymer Chemistry: The compound acts as an initiator in the ring-opening polymerization of L-lactide, leading to the formation of polylactide (PLA) with a terminal propargyl group.[5] This functionalized PLA can be further modified, making it a useful material in biomedical applications.

-

Chemical Synthesis: this compound is a reactant in the synthesis of α-methylene cyclic carbonates through its reaction with carbon dioxide.[5]

-

Historical Pharmaceutical Use: It was formerly used as a hypnotic and sedative agent.[1]

-

Industrial Applications: It has been employed as a stabilizer in chlorinated solvents, a viscosity reducer, and an intermediate in the synthesis of isoprenoid chemicals.[2]

Logical Relationship Diagram

The following diagram illustrates the key applications of this compound in the synthesis of other important chemical entities.

Caption: Key Synthetic Applications of this compound.

References

- 1. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 77-75-8 [chemicalbook.com]

- 3. This compound | C6H10O | CID 6494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. This compound 98 77-75-8 [sigmaaldrich.com]

An In-depth Technical Guide to 3-Methyl-1-pentyn-3-ol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 3-Methyl-1-pentyn-3-ol (CAS No. 77-75-8). This tertiary acetylenic alcohol is a valuable building block in organic synthesis, finding applications as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] It is also utilized as a stabilizer in chlorinated solvents, a viscosity reducer, and an electroplating brightener.[2]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory and development work.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [1][3][4][5] |

| Molecular Weight | 98.14 g/mol | [3][4][5] |

| Appearance | Clear, colorless to slightly yellow liquid | [2][3] |

| Odor | Acrid | [3] |

| Density | 0.866 g/mL at 25 °C | [5] |

| Boiling Point | 121-122 °C | [2][5] |

| Melting Point | -30.6 °C | |

| Refractive Index (n20/D) | 1.431 | [5] |

| Vapor Pressure | 6.5 mmHg at 20 °C | [5] |

| Flash Point | 26 °C | |

| Solubility | Miscible with water, acetone (B3395972), alcohol, chloroform, and ethyl acetate. | |

| pKa | 13.34 ± 0.29 (Predicted) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectra are available for this compound.[6]

-

¹³C NMR: Spectra have been recorded for this compound.[7]

-

Infrared (IR) Spectroscopy: IR spectra are available, showing characteristic peaks for the hydroxyl and alkyne functional groups.[8][9]

-

Mass Spectrometry (MS): GC-MS data is available, providing fragmentation patterns for identification.[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

This protocol outlines the synthesis of this compound from methyl ethyl ketone and acetylene (B1199291) via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Acetylene gas

-

Methyl ethyl ketone (2-butanone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel, gas inlet tube)

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of ethyl bromide in anhydrous diethyl ether or THF from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.

-

Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Formation of Ethynylmagnesium Bromide:

-

Cool the Grignard reagent solution in an ice bath.

-

Bubble dry acetylene gas through the stirred solution. This will form a suspension of ethynylmagnesium bromide.

-

-

Reaction with Methyl Ethyl Ketone:

-

While maintaining the reaction temperature with an ice bath, slowly add a solution of methyl ethyl ketone in anhydrous diethyl ether or THF from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

-

This protocol provides a general method for the analysis of this compound purity.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column (e.g., DB-1 or HP-1, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Sample Preparation:

-

Dilute a small amount of the this compound sample in a suitable solvent such as acetone or diethyl ether.

Synthesis Pathway Diagram

The following diagram illustrates the Grignard synthesis of this compound.

Caption: Grignard Synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 77-75-8 [chemicalbook.com]

- 3. This compound | C6H10O | CID 6494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3-甲基-1-戊炔-3-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(77-75-8) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(77-75-8) IR Spectrum [chemicalbook.com]

- 9. 1-Pentyn-3-ol, 3-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to 3-Methyl-1-pentyn-3-ol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-pentyn-3-ol, a tertiary acetylenic alcohol with diverse applications in chemical synthesis and pharmacology. This document details its molecular structure, physicochemical properties, spectroscopic data, and a representative synthetic protocol. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of the molecular structure and a detailed experimental workflow for its synthesis, designed to aid researchers in their understanding and application of this versatile compound.

Molecular Structure and Formula

This compound is a six-carbon organic compound characterized by a terminal alkyne and a tertiary alcohol functional group.[1] Its structure confers specific reactivity, making it a valuable intermediate in organic synthesis.[1]

The molecular and structural details are summarized below:

| Identifier | Value |

| IUPAC Name | 3-methylpent-1-yn-3-ol[2] |

| Synonyms | Meparfynol, Methylpentynol, Ethyl ethynyl (B1212043) methyl carbinol[2][3] |

| CAS Number | 77-75-8[3] |

| Molecular Formula | C₆H₁₀O[3] |

| Molecular Weight | 98.14 g/mol [2][3] |

| SMILES | CCC(C)(C#C)O[2] |

| InChI | 1S/C6H10O/c1-4-6(3,7)5-2/h1,7H,5H2,2-3H3[3] |

A two-dimensional representation of the molecular structure is provided in the diagram below.

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic acrid odor.[2][4] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Clear, slightly yellow liquid | [4] |

| Boiling Point | 121-122 °C | [5] |

| Density | 0.866 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.431 | [5] |

| Vapor Pressure | 6.5 mmHg at 20 °C | [3] |

| Vapor Density | 3 (vs air) | [4] |

| pKa | 13.34 ± 0.29 (Predicted) | [6] |

Solubility Data

This compound exhibits miscibility with a wide range of organic solvents.[3]

| Solvent | Solubility |

| Water | Miscible |

| Acetone | Miscible |

| Alcohol | Miscible |

| Chloroform | Miscible |

| Ethyl Acetate | Miscible |

| Diethyl Ether | Soluble |

| Benzene | Miscible |

| Carbon Tetrachloride | Miscible |

| Cellosolve | Miscible |

| Cyclohexanone | Miscible |

| Diethylene Glycol | Miscible |

| Ethanolamine | Miscible |

| Kerosene | Miscible |

| Mineral Spirits | Miscible |

| Neatsfoot Oil | Miscible |

| Petroleum Ether | Miscible |

| Soybean Oil | Miscible |

| Stoddard Solvent | Miscible |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Data available but specific shifts not detailed in search results. | Data available but specific shifts not detailed in search results.[7] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic peaks for its functional groups. While a full spectrum with peak assignments was not available, the presence of a strong, broad peak around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol, a sharp peak around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne, and a peak around 2100 cm⁻¹ for the C≡C triple bond stretch would be expected.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data reveals key fragmentation patterns.

| m/z | Relative Intensity |

| 69.0 | 99.99 |

| 43.0 | 32.58 |

| 83.0 | 23.44 |

| 55.0 | 8.13 |

| 29.0 | 7.42 |

| Source: PubChem CID 6494[2] |

Experimental Protocols: Synthesis

The synthesis of this compound is commonly achieved through the nucleophilic addition of an acetylide to a ketone. A general and effective method is the Grignard reaction, where ethynylmagnesium bromide is reacted with methyl ethyl ketone.[1]

Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from methyl ethyl ketone and acetylene (B1199291) via a Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Ethyl bromide

-

Acetylene gas

-

Methyl ethyl ketone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Ethynylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of ethyl bromide in anhydrous diethyl ether or THF dropwise to initiate the formation of ethylmagnesium bromide.

-

Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution to form ethynylmagnesium bromide.

-

-

Reaction with Methyl Ethyl Ketone:

-

Cool the freshly prepared ethynylmagnesium bromide solution in an ice bath.

-

Add a solution of methyl ethyl ketone in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

-

The workflow for this synthesis is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its applications include:

-

Intermediate in Pharmaceutical Synthesis: It is used in the synthesis of hypnotics and other pharmaceuticals.[4]

-

Reagent in Chemical Synthesis: It acts as a reactant in the synthesis of various compounds, including α-methylene cyclic carbonates and 2,6,9-trisubstituted purine-based CDK inhibitors.

-

Initiator in Polymerization: It can initiate the ring-opening polymerization of L-lactide to produce polylactide with a terminal propargyl group.

-

Stabilizer: It is used as a stabilizer in chlorinated solvents.[4]

Conclusion

This compound is a commercially available and synthetically important molecule. This guide has provided a detailed summary of its molecular structure, physicochemical properties, and spectroscopic data, along with a representative experimental protocol for its synthesis. The structured presentation of this information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. 3-Methyl-1-penten-4-yn-3-ol|CAS 3230-69-1 [benchchem.com]

- 2. This compound | C6H10O | CID 6494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-甲基-1-戊炔-3-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 77-75-8 [chemicalbook.com]

- 6. This compound CAS#: 77-75-8 [m.chemicalbook.com]

- 7. This compound(77-75-8) 13C NMR [m.chemicalbook.com]

Spectroscopic Profile of 3-Methyl-1-pentyn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the tertiary alcohol, 3-Methyl-1-pentyn-3-ol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The guide encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols, based on available data and established methodologies, are also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Note: Specific chemical shift and coupling constant values from validated sources were not available in the initial search. The table structure is provided as a template for data insertion.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch |

| ~3300 | Sharp, Weak | ≡C-H stretch |

| ~2970 | Medium | sp³ C-H stretch |

| ~2110 | Weak | C≡C stretch |

| ~1460 | Medium | CH₃ bend |

| ~1380 | Medium | CH₃ bend |

| ~1150 | Strong | C-O stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 83 | ~23 | [M-CH₃]⁺ |

| 69 | ~100 | [M-C₂H₅]⁺ |

| 55 | ~8 | [C₄H₇]⁺ |

| 43 | ~33 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 29 | ~7 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. While specific experimental parameters for this compound are limited in the public domain, these protocols are based on established practices for similar compounds and incorporate the available instrument details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A Varian A-60 NMR spectrometer or equivalent was used for ¹H NMR analysis[1]. A standard NMR spectrometer operating at a frequency of 75 or 125 MHz is recommended for ¹³C NMR.

Sample Preparation:

-

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added if not already present in the solvent.

¹H NMR Acquisition:

-

The spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence is employed to obtain a spectrum with singlet peaks for each unique carbon atom.

-

A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to TMS at 0.00 ppm.

-

Integration of the ¹H NMR signals and peak picking for both ¹H and ¹³C spectra are performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Bruker IFS 85 FTIR spectrometer or a similar instrument was utilized[1]. The spectrum was recorded from a 15% solution in chloroform (B151607) (CHCl₃)[2].

Sample Preparation (Solution):

-

A 15% (w/v) solution of this compound is prepared in spectroscopic grade chloroform.

-

A small amount of this solution is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

Sample Preparation (Neat Liquid):

-

Alternatively, for a neat spectrum, a single drop of the pure liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

A background spectrum of the clean salt plates or the empty ATR crystal is recorded.

-

The sample is placed in the beam path, and the sample spectrum is acquired.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

The characteristic absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A HITACHI RMU-7M mass spectrometer or a similar instrument capable of Electron Ionization (EI) was used. The ionization energy was 70 eV[1].

Sample Introduction:

-

For a volatile and thermally stable compound like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

Data Acquisition:

-

The sample is introduced into the ion source where it is vaporized and bombarded with a 70 eV electron beam.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., magnetic sector, quadrupole).

-

The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

-

The mass spectrum is recorded over a suitable m/z range (e.g., 20-200 amu).

Data Processing:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

The molecular ion peak (M⁺) is identified, if present.

-

The major fragment ions are identified, and their formation is rationalized based on known fragmentation mechanisms for alcohols and alkynes.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of 3-Methyl-1-pentyn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-1-pentyn-3-ol (CAS No. 77-75-8), a versatile acetylenic alcohol with applications in organic synthesis and as an intermediate in the pharmaceutical and specialty chemicals industries.[1] This document details its solubility in various aqueous and organic solvents, provides experimental protocols for solubility determination, and outlines its chemical synthesis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [2] |

| Appearance | Clear, colorless to slightly yellow liquid[1] |

| Boiling Point | 121-122 °C |

| Density | 0.866 g/mL at 25 °C |

Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical processes. Its unique structure, featuring a hydrophilic hydroxyl group and a moderately sized hydrophobic carbon skeleton, results in a broad range of solubilities.

Aqueous Solubility

This compound exhibits moderate solubility in water.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 12.8 |

Organic Solvent Solubility

This compound is miscible with a wide array of organic solvents, indicating that it can be mixed in all proportions without phase separation. For other solvents, it is described as soluble, implying a high degree of solubility.

| Solvent | Solubility |

| Acetone | Miscible[3][4] |

| Alcohol (Ethanol) | Miscible[3][4] |

| Benzene | Miscible |

| Carbon Tetrachloride | Miscible |

| Chloroform | Miscible[3][4] |

| Diethyl Ether | Soluble[3][4] |

| Ethyl Acetate | Miscible[3][4] |

| Cellosolve | Miscible[1] |

Experimental Protocols

The following are detailed methodologies for the determination of the solubility of this compound in various solvents.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the solubility of a substance in water at a specific temperature.

Materials:

-

This compound (purity >98%)

-

Distilled or deionized water

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of distilled water in a sealed container (e.g., a screw-cap vial or flask). The excess solute should be visibly present as a separate phase.

-

Equilibration: Place the sealed container in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the container to stand undisturbed at the set temperature for at least 24 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw a sample from the aqueous phase using a pipette or syringe. Avoid disturbing the undissolved solute.

-

Filtration: Immediately filter the collected sample through a syringe filter to remove any undissolved micro-droplets.

-

Quantification: Analyze the concentration of this compound in the filtrate using a pre-calibrated analytical method such as GC-FID or refractometry.

-

Data Analysis: Calculate the solubility in g/100 mL or other desired units based on the concentration of the analyte in the saturated solution.

Protocol 2: Determination of Miscibility in Organic Solvents

This protocol describes a qualitative method to determine if this compound is miscible with an organic solvent.

Materials:

-

This compound

-

Test solvent (e.g., acetone, ethanol)

-

Graduated cylinders or pipettes

-

Test tubes or vials

-

Vortex mixer

Procedure:

-

Initial Mixture: In a clean, dry test tube, add a specific volume of the test solvent (e.g., 1 mL).

-

Titration: Gradually add this compound to the solvent in small increments, mixing thoroughly after each addition using a vortex mixer.

-

Observation: Observe the mixture for any signs of phase separation, cloudiness, or the formation of a second layer.

-

Determination of Miscibility: Continue adding this compound until a wide range of compositions has been tested (e.g., from 1:99 to 99:1). If no phase separation is observed at any composition, the two liquids are considered miscible.

Synthesis of this compound

This compound is typically synthesized via the ethynylation of methyl ethyl ketone. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of the ketone.

A common laboratory-scale synthesis involves the use of sodium acetylide in a suitable solvent.

Reaction: CH₃CH₂C(O)CH₃ + HC≡CNa → CH₃CH₂C(ONa)(CH₃)C≡CH CH₃CH₂C(ONa)(CH₃)C≡CH + H₂O → CH₃CH₂C(OH)(CH₃)C≡CH + NaOH

Below is a logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general experimental workflow for determining the solubility of a liquid analyte in a solvent.

Caption: Experimental workflow for solubility determination.

References

Synthesis of 3-Methyl-1-pentyn-3-ol from Methyl Ethyl Ketone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-1-pentyn-3-ol from methyl ethyl ketone, a key reaction in organic chemistry. This guide details various synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols. The information is intended to support research, development, and process optimization in the chemical and pharmaceutical industries.

Introduction

This compound is a valuable tertiary acetylenic alcohol with applications as a stabilizer in chlorinated solvents, a viscosity reducer, and an intermediate in the synthesis of pharmaceuticals and isoprenoid chemicals.[1] The core of its synthesis lies in the ethynylation of methyl ethyl ketone (MEK), which involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of the ketone. This guide explores the most common and effective methods for achieving this transformation.

Synthetic Methodologies

The synthesis of this compound from methyl ethyl ketone can be accomplished through several key pathways, primarily differing in the choice of base and reaction conditions used to generate the acetylide nucleophile. The three principal methods are:

-

Sodium Acetylide Method: A classic approach utilizing pre-formed sodium acetylide or generating it in situ.[1]

-

Potassium Hydroxide (B78521) Catalyzed Method: A versatile method that can be performed under various conditions, including with solid KOH or in a liquid ammonia (B1221849) system.[2]

-

Grignard Reaction Method: Employs an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide, for the nucleophilic addition.[3]

The general reaction scheme is presented below:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The choice of synthetic route can significantly impact the reaction's efficiency, safety, and scalability. The following table summarizes key quantitative data associated with the primary methods.

| Parameter | Sodium Acetylide Method | Potassium Hydroxide (Solid) Method | Potassium Hydroxide (Liquid NH₃) Method |

| Typical Yield | Good | > 90%[2] | > 90%[2] |

| Purity | High after distillation | High after distillation | High after distillation |

| Reaction Time | Several hours | 3 hours[2] | 1 hour[2] |

| Temperature | Ice cooling (0 °C)[1] | Near room temperature[2] | 30 °C[2] |

| Pressure | Atmospheric[1] | Atmospheric[2] | 1.6 MPa[2] |

| Key Reagents | Sodium acetylide, Ether | Solid KOH, Organic Solvent | KOH, Liquid Ammonia |

| Safety Concerns | Handling of sodium metal | Handling of powdered KOH | High pressure, handling of liquid NH₃ |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method 1: Sodium Acetylide in Liquid Ammonia

This protocol is adapted from established procedures for the ethynylation of ketones.[1]

Workflow:

Caption: Workflow for the Sodium Acetylide Method.

Procedure:

-

Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, gas inlet tube, and mechanical stirrer, condense approximately 250 mL of anhydrous liquid ammonia. Add a small piece of sodium metal and a catalytic amount of ferric nitrate (B79036) to initiate the formation of sodium amide. Then, add the remaining sodium metal (11.5 g, 0.5 mol) in small portions until a persistent blue color is discharged. Bubble dry acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

-

Reaction with Methyl Ethyl Ketone: Slowly add a solution of methyl ethyl ketone (36.0 g, 0.5 mol) in 50 mL of anhydrous diethyl ether to the sodium acetylide suspension while maintaining the temperature at -33 °C (boiling point of ammonia).

-

Reaction Quench: After the addition is complete, stir the mixture for an additional 2 hours. Carefully quench the reaction by the slow addition of solid ammonium (B1175870) chloride (29.4 g, 0.55 mol). Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Workup and Extraction: To the remaining residue, add 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Method 2: Potassium Hydroxide in Liquid Ammonia

This method offers high yields and shorter reaction times but requires handling of reactions under pressure.[2]

Procedure:

-

Reactor Setup: Charge a high-pressure autoclave with liquid ammonia (mass ratio of liquid ammonia to MEK is 2.5:1).

-

Reagent Addition: Add a 50% aqueous solution of potassium hydroxide (molar ratio of KOH to MEK is 1:359) and methyl ethyl ketone.

-

Ethynylation: Pressurize the reactor with acetylene gas to 1.6 MPa. Heat the mixture to 30 °C and maintain these conditions with vigorous stirring for 1 hour.

-

Workup: After cooling the reactor and venting the excess acetylene, carefully transfer the reaction mixture to a separatory funnel.

-

Purification: Allow the layers to separate. Collect the organic layer, wash with water, and dry over a suitable drying agent. Purify the product by fractional distillation.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The base deprotonates acetylene to form a highly nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of methyl ethyl ketone. A subsequent protonation step yields the final tertiary alcohol product.

Caption: Mechanism of the ethynylation of methyl ethyl ketone.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [4] |

| Appearance | Clear, slightly yellow liquid[1] |

| Boiling Point | 121-122 °C[1] |

| Density | 0.866 g/mL at 25 °C |

| Refractive Index | n20/D 1.431 |

Spectroscopic Data

| Technique | Characteristic Peaks/Signals |

| ¹H NMR | The proton NMR spectrum will show signals corresponding to the ethynyl proton, the hydroxyl proton, and the protons of the methyl and ethyl groups.[5] |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the acetylenic carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the methyl and ethyl groups.[6] |

| IR Spectroscopy | Key infrared absorption bands include a strong, broad peak for the O-H stretch (around 3300-3400 cm⁻¹), a sharp peak for the ≡C-H stretch (around 3300 cm⁻¹), and a peak for the C≡C triple bond stretch (around 2100 cm⁻¹).[1][5] |

| Mass Spectrometry | The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 98, with characteristic fragmentation patterns.[3][4] |

Safety Considerations

-

Acetylene: Acetylene is a highly flammable gas and can form explosive acetylides with certain metals. It should be handled with care in a well-ventilated area, and copper, silver, and mercury should be avoided in the apparatus.

-

Sodium and Potassium Hydroxide: Sodium metal is highly reactive with water. Potassium hydroxide is corrosive. Both should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Liquid Ammonia: Liquid ammonia is a corrosive and toxic substance. It should be handled in a fume hood with appropriate cryogenic gloves and face shield.

-

High-Pressure Reactions: Reactions conducted under pressure should be carried out in a properly rated and maintained autoclave by trained personnel.

Conclusion

The synthesis of this compound from methyl ethyl ketone is a well-established and versatile reaction in organic synthesis. The choice of methodology depends on the desired scale, available equipment, and safety considerations. The potassium hydroxide-catalyzed methods, particularly in liquid ammonia, offer high yields and efficiency for industrial applications, while the sodium acetylide and Grignard methods are reliable for laboratory-scale synthesis. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe execution of this synthesis.

References

- 1. This compound(77-75-8) IR Spectrum [chemicalbook.com]

- 2. US3626016A - Alkynylation of ketones and aldehydes using complexes having utility therefor - Google Patents [patents.google.com]

- 3. This compound | C6H10O | CID 6494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. 1-Pentyn-3-ol, 3-methyl- [webbook.nist.gov]

- 6. This compound(77-75-8) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Grignard Reaction Mechanism for 3-Methyl-1-pentyn-3-ol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Grignard reaction for the synthesis of 3-Methyl-1-pentyn-3-ol, a valuable building block in organic synthesis. This document details the reaction mechanism, experimental protocols, and quantitative data, offering a thorough resource for professionals in chemical research and drug development.

Core Concepts: The Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In the synthesis of this compound, a tertiary alcohol, the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of a ketone.

The synthesis of this compound is achieved through the reaction of ethynylmagnesium bromide with 2-pentanone (also known as methyl propyl ketone). The ethynyl (B1212043) group of the Grignard reagent provides the alkyne functionality, while the ketone serves as the backbone of the desired tertiary alcohol.

The Reaction Mechanism

The Grignard reaction mechanism for the synthesis of this compound proceeds in two key stages:

-

Nucleophilic Addition: The carbon atom of the ethynylmagnesium bromide, which is covalently bonded to the electropositive magnesium, carries a partial negative charge and is therefore strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of 2-pentanone. The pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.

-

Protonation (Workup): The reaction mixture is then treated with a dilute acid, such as aqueous ammonium (B1175870) chloride or dilute sulfuric acid. This step protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final product, this compound, and a magnesium salt byproduct.

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocols

Preparation of Ethynylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. All glassware must be thoroughly dried in an oven prior to use.

-

Reagent Preparation: The flask is charged with magnesium turnings and anhydrous tetrahydrofuran (B95107) (THF). A solution of ethyl bromide in anhydrous THF is placed in the dropping funnel.

-

Initiation: A small amount of the ethyl bromide solution is added to the magnesium turnings. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine, as evidenced by the disappearance of the iodine color and the onset of gentle reflux.

-

Formation of Ethylmagnesium Bromide: The remaining ethyl bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

-

Formation of Ethynylmagnesium Bromide: The solution of ethylmagnesium bromide is cooled, and dry acetylene (B1199291) gas is bubbled through the solution at a controlled rate.[3] The more acidic acetylene protonates the ethyl Grignard, forming ethane (B1197151) gas and the desired ethynylmagnesium bromide, which may precipitate from the solution.

Synthesis of this compound

-

Reaction Setup: The freshly prepared suspension of ethynylmagnesium bromide is cooled in an ice bath. A solution of 2-pentanone in anhydrous THF is placed in the dropping funnel.

-

Addition of Ketone: The 2-pentanone solution is added dropwise to the stirred Grignard reagent suspension, maintaining a low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

Workup (Quenching): The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This hydrolyzes the magnesium alkoxide intermediate.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

Quantitative Data

The following table summarizes the key physical and spectroscopic data for the starting materials and the final product. Note that the reaction yield is an estimation based on typical Grignard reactions of this type, as a specific literature value for this exact synthesis is not available.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Pentanone | C₅H₁₀O | 86.13 | 101-105 | 0.809 | 1.39 |

| This compound | C₆H₁₀O | 98.14 | 121-122 | 0.866 | 1.431 |

| Spectroscopic Data for this compound | |

| ¹H NMR | Spectral data available.[4] |

| ¹³C NMR | Spectral data available.[4] |

| IR Spectroscopy | Characteristic peaks for O-H (broad, ~3300 cm⁻¹), C≡C-H (sharp, ~3300 cm⁻¹), and C≡C (weak, ~2100 cm⁻¹) are expected. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 98. |

| Purity | >98.0% (GC) is commercially available.[5][6] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The Grignard reaction provides a robust and versatile method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of water and oxygen, is paramount to achieving a successful outcome. This technical guide outlines the fundamental mechanism and a representative experimental protocol, providing a solid foundation for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction parameters may be necessary to achieve high yields in a laboratory setting.

References

- 1. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound(77-75-8) 13C NMR spectrum [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemsavers.com [chemsavers.com]

An In-depth Technical Guide to the Key Reactive Sites of 3-Methyl-1-pentyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-pentyn-3-ol is a versatile bifunctional molecule featuring a terminal alkyne and a tertiary alcohol. This unique structural arrangement confers a rich and varied reactivity, making it a valuable building block in organic synthesis. This guide provides a detailed analysis of the key reactive sites of this compound, focusing on the terminal alkyne, the tertiary hydroxyl group, and the carbon-carbon triple bond. We will explore the characteristic reactions at these sites, including the Meyer-Schuster rearrangement and hydrosilylation, supported by mechanistic insights, experimental protocols, and quantitative data where available.

Molecular Structure and Key Reactive Sites

The reactivity of this compound is dictated by the interplay of its two primary functional groups: the terminal alkyne and the tertiary hydroxyl group.

-

The Terminal Alkyne (C≡C-H): The sp-hybridized C-H bond is notably acidic (pKa ≈ 25) and can be deprotonated by a strong base to form a potent acetylide nucleophile. The triple bond itself is a region of high electron density, making it susceptible to electrophilic addition and transition metal-catalyzed reactions.

-

The Tertiary Hydroxyl Group (-OH): As a tertiary alcohol, the hydroxyl group is a poor leaving group. However, upon protonation in an acidic medium, it can depart as a water molecule, generating a tertiary carbocation or facilitating rearrangement reactions.

-

The Carbon-Carbon Triple Bond (C≡C): This bond is rich in π-electrons and readily undergoes addition reactions. Its reactivity can be modulated by the presence of the adjacent tertiary alcohol.

Computational Analysis of Reactivity

-

Electron Density: The highest electron density would be localized around the C≡C triple bond and the oxygen atom of the hydroxyl group, indicating these as likely sites for electrophilic attack.

-

Electrostatic Potential: The acidic proton of the terminal alkyne would exhibit a region of positive electrostatic potential, confirming its susceptibility to deprotonation by bases. The oxygen atom of the hydroxyl group would show a region of negative electrostatic potential, making it a site for protonation.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 98.14 g/mol | [1] |

| XlogP | 0.8 | [1] |

| Monoisotopic Mass | 98.073164938 Da | [1] |

| Polar Surface Area | 20.2 Ų | [1] |

Key Reactions and Mechanisms

The Meyer-Schuster Rearrangement

A characteristic reaction of tertiary propargyl alcohols like this compound is the acid-catalyzed Meyer-Schuster rearrangement to form an α,β-unsaturated ketone.[2] The reaction proceeds through a series of steps involving protonation of the hydroxyl group, elimination of water, and tautomerization.[2]

Mechanism of the Meyer-Schuster Rearrangement:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the rapid protonation of the tertiary hydroxyl group by an acid catalyst.

-

Formation of an Allenyl Cation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized allenyl cation. This is typically the rate-determining step.[2]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the central carbon of the allenyl cation.

-

Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone product.

Caption: Meyer-Schuster Rearrangement Mechanism.

Experimental Protocol: Meyer-Schuster Rearrangement of a Tertiary Propargyl Alcohol (Adapted from a procedure for a similar compound) [3]

This protocol is adapted from the rearrangement of 3-methyl-1,4-pentadiyne-3-ol and may require optimization for this compound.

-

Catalyst Preparation: Prepare a catalyst solution of tetrabutylammonium (B224687) perrhenate (B82622) (NBu₄ReO₄) and p-toluenesulfonic acid (p-TsOH) in dichloromethane.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in toluene.

-

Reaction Execution: Cool the solution to the desired temperature (e.g., 0 °C) and add the catalyst solution dropwise with stirring.[3]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Table 2: Representative Conditions for Meyer-Schuster Rearrangement

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NBu₄ReO₄/p-TsOH | Dichloromethane | 0 | 20 | 46 (for analogue) | [3] |

| Strong Acid (e.g., H₂SO₄) | Varies | Varies | Varies | Varies | [2] |

| InCl₃ (microwave) | Varies | Varies | Short | High | [2] |

Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across the carbon-carbon triple bond of this compound. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts. The regioselectivity of the addition is a key consideration.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of a Tertiary Propargyl Alcohol

The following is a general procedure for the hydrosilylation of tertiary propargyl alcohols.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the tertiary propargyl alcohol (e.g., this compound) in an anhydrous solvent such as THF or toluene.

-

Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst) to the solution.

-

Silane Addition: Add the hydrosilane (e.g., triethylsilane) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR spectroscopy until the starting material is consumed.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the vinylsilane product.

Caption: Experimental Workflow for Hydrosilylation.

Table 3: Representative Yields for Hydrosilylation of Propargyl Alcohols

| Substrate | Catalyst | Silane | Yield (%) | Reference |

| Tertiary Propargyl Alcohols | Platinum-based | Triethylsilane | Generally High | - |

| Internal Alkynes | Nickel-based | Trimethoxysilane | up to 64 | [4] |

Other Reactions

-

Deprotonation-Alkylation: The acidic terminal proton can be removed with a strong base like n-butyllithium or a Grignard reagent, followed by quenching with an electrophile (e.g., an alkyl halide or a carbonyl compound) to form a new carbon-carbon bond.

-

Oxidation: The tertiary alcohol can be resistant to oxidation under mild conditions, but the alkyne can be cleaved under strong oxidizing conditions (e.g., ozonolysis or permanganate (B83412) oxidation).

-

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using various catalytic hydrogenation methods.

Conclusion

This compound is a molecule with a rich chemical reactivity centered around its terminal alkyne and tertiary hydroxyl functionalities. The interplay between these groups allows for a diverse range of transformations, including rearrangements and addition reactions. A thorough understanding of the reactivity of these sites is crucial for its effective utilization as a precursor in the synthesis of more complex molecules in the fields of materials science, fragrance, and pharmaceuticals. Further computational and experimental studies are warranted to provide more detailed quantitative data on the kinetics and thermodynamics of its key reactions.

References

The Historical Trajectory and Industrial Significance of 3-Methyl-1-pentyn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-pentyn-3-ol, a tertiary acetylenic alcohol, holds a unique position in the annals of chemical history, bridging the realms of pharmaceuticals and industrial synthesis. Initially introduced as a sedative-hypnotic, its journey reflects the evolution of drug development and safety standards. Concurrently, its structural attributes have rendered it a valuable intermediate in the synthesis of vital compounds, most notably Vitamin A. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and multifaceted applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of its synthetic pathways.

Historical Context and Discovery

This compound, also known as methylpentynol, was first synthesized in 1913 by the German pharmaceutical company Bayer.[1] Initially investigated for its central nervous system depressant effects, it was introduced as a hypnotic for the treatment of insomnia.[1] Marketed under various trade names, including Dormison, it offered a non-barbiturate option for sedation.[2]

The initial enthusiasm for its therapeutic potential was tempered by its exceptionally low therapeutic index, leading to a decline in its use as newer and safer alternatives emerged.[1] However, this compound experienced a resurgence in the mid-20th century, being marketed again in the 1950s and 1960s as a fast-acting sedative.[1] Ultimately, the advent of benzodiazepines, with their superior safety profiles, led to the discontinuation of its therapeutic use.[1]

Beyond its pharmaceutical applications, the unique chemical structure of this compound, featuring a terminal alkyne and a tertiary alcohol, made it a valuable building block in organic synthesis. Its role as an intermediate in the industrial production of isoprenoid chemicals, including Vitamin A, cemented its place in industrial chemistry.[3] It also found utility as a stabilizer in chlorinated solvents, a viscosity reducer, and an electroplating brightener.[3]

Physicochemical and Toxicological Data

A comprehensive understanding of the properties of this compound is crucial for its safe handling and application in research and industrial settings. The following tables summarize its key physicochemical and toxicological data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [4] |

| Molecular Weight | 98.14 g/mol | [5] |

| CAS Number | 77-75-8 | [6] |

| Appearance | Clear, slightly yellow liquid or low melting solid | [3] |

| Odor | Acrid | [5] |

| Boiling Point | 121-122 °C (lit.) | [3] |

| Melting Point | -30 °C | [3] |

| Density | 0.866 g/mL at 25 °C (lit.) | [7] |

| Refractive Index | n20/D 1.431 (lit.) | [7] |

| Vapor Pressure | 6.5 mmHg (20 °C) | [7] |

| Vapor Density | 3 (vs air) | [7] |

| Solubility | Miscible with water, alcohol, chloroform, and ethyl acetate. | [7] |

| pKa | 13.34 ± 0.29 (Predicted) | [3] |

| Flash Point | 28 °C (closed cup) | [7] |

Table 2: Toxicological Data for this compound

| Test | Species | Route of Exposure | Dose/Duration | Toxic Effects | Reference(s) |

| LD50 | Mouse | Oral | 525 mg/kg | Details of toxic effects not reported other than lethal dose value. | [8] |

| LD50 | Rat | Intraperitoneal | 537 mg/kg | Details of toxic effects not reported other than lethal dose value. | [9] |

| LD50 | Mouse | Subcutaneous | 284 mg/kg | Somnolence (general depressed activity), convulsions or effect on seizure threshold. | [8] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several methods. The two most common laboratory and industrial scale preparations involve the reaction of methyl ethyl ketone with an acetylide source.

Synthesis via Reaction with Sodium Acetylide

This method involves the nucleophilic addition of sodium acetylide to methyl ethyl ketone. The sodium acetylide is typically prepared in situ in liquid ammonia (B1221849).

Experimental Workflow: Synthesis via Sodium Acetylide

Caption: Workflow for the synthesis of this compound using sodium acetylide.

Detailed Protocol:

-

Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense approximately 500 mL of anhydrous liquid ammonia. Cautiously add 23 g (1.0 mol) of sodium metal in small pieces. Once the sodium has dissolved to form a deep blue solution, bubble acetylene gas through the solution until the blue color is discharged, indicating the formation of sodium acetylide.

-

Reaction with Methyl Ethyl Ketone: While maintaining the temperature of the sodium acetylide suspension at -33 °C (the boiling point of ammonia), slowly add a solution of 72.1 g (1.0 mol) of methyl ethyl ketone in 100 mL of anhydrous diethyl ether dropwise over a period of 2 hours with vigorous stirring.

-

Quenching and Work-up: After the addition is complete, continue stirring for an additional hour. Carefully quench the reaction by the slow addition of 53.5 g (1.0 mol) of solid ammonium chloride. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Extraction and Purification: To the remaining residue, add 200 mL of water and extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Synthesis via Grignard Reaction

An alternative and common laboratory-scale synthesis utilizes a Grignard reagent, ethynylmagnesium bromide, which is reacted with methyl ethyl ketone.

Experimental Workflow: Grignard Synthesis

Caption: Workflow for the Grignard synthesis of this compound.

Detailed Protocol:

-

Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place 24.3 g (1.0 mol) of magnesium turnings. Add 100 mL of anhydrous tetrahydrofuran (B95107) (THF). Slowly add a solution of 109 g (1.0 mol) of ethyl bromide in 200 mL of anhydrous THF to initiate the formation of ethylmagnesium bromide. Once the Grignard reagent has formed, bubble dry acetylene gas through the solution for 2-3 hours at room temperature to form a solution of ethynylmagnesium bromide.

-

Reaction with Methyl Ethyl Ketone: Cool the solution of ethynylmagnesium bromide in an ice bath. Slowly add a solution of 72.1 g (1.0 mol) of methyl ethyl ketone in 100 mL of anhydrous THF dropwise over a period of 2 hours with constant stirring.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (500 mL) with stirring. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation.

Role in Vitamin A Synthesis

While this compound itself is not a direct precursor in the most common industrial syntheses of Vitamin A, a closely related compound, 3-methyl-1-penten-4-yn-3-ol, is a key intermediate. This compound is synthesized by the reaction of methyl vinyl ketone with an acetylide.[10][11] 3-Methyl-1-penten-4-yn-3-ol then undergoes an acid-catalyzed Meyer-Schuster rearrangement to form 3-methyl-2-penten-4-yn-1-ol, which is a crucial C5 building block in the Hoffmann-La Roche synthesis of Vitamin A.[11]

Signaling Pathway: Role in Vitamin A Synthesis

Caption: Simplified pathway showing the role of a this compound analog in Vitamin A synthesis.

Other Industrial and Research Applications

Beyond its historical use as a pharmaceutical and its role in Vitamin A synthesis, this compound and its derivatives have found applications in various fields:

-

Polymer Chemistry: It can act as an initiator in the ring-opening polymerization of lactide to produce polylactide, a biodegradable polymer.[7]

-

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including α-methylene cyclic carbonates and substituted purine-based CDK inhibitors.[7]

-

Industrial Formulations: It has been used as a stabilizer for chlorinated solvents, a viscosity reducer in various formulations, and as a brightening agent in electroplating baths.[3]

-

Corrosion Inhibition: It has been investigated as a corrosion inhibitor, particularly for preventing hydrogen embrittlement in metals.[3]

Conclusion

The story of this compound is a compelling example of how a single molecule can have a diverse and evolving impact on science and industry. From its early, and ultimately transient, role as a therapeutic agent to its enduring utility as a chemical intermediate, it highlights the interconnectedness of different fields of chemical research. For contemporary researchers and drug development professionals, the historical context of such compounds provides valuable lessons in the progression of pharmacology and the enduring importance of fundamental organic synthesis. The detailed protocols and data presented in this guide are intended to facilitate the continued exploration and application of this historically significant molecule.

References

- 1. Pharmacology of methylpentynol and methylpentynol carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. This compound | 77-75-8 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C6H10O | CID 6494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methylpentynol - Wikipedia [en.wikipedia.org]

- 7. This compound 98 77-75-8 [sigmaaldrich.com]

- 8. methylpentynol | CAS#:77-75-8 | Chemsrc [chemsrc.com]

- 9. Methylpentynol – Wikipedia [de.wikipedia.org]

- 10. 3-Methyl-1-penten-4-yn-3-ol|CAS 3230-69-1 [benchchem.com]

- 11. Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 3-Methyl-1-pentyn-3-ol

An In-depth Technical Guide to the Safe Handling of 3-Methyl-1-pentyn-3-ol

This guide provides comprehensive safety and handling information for this compound (CAS No. 77-75-8), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.

Chemical and Physical Properties

This compound is a flammable liquid and vapor. It is a colorless to slightly yellow liquid with a characteristic acrid odor[1][2].

| Property | Value |

| Molecular Formula | C₆H₁₀O[1][3][4][5][6] |

| Molecular Weight | 98.14 g/mol [1] |

| Boiling Point | 121-122 °C[2] |

| Flash Point | 28 °C (82.4 °F) - closed cup[7] |

| Density | 0.866 g/mL at 25 °C[2] |

| Vapor Pressure | 5.25 mmHg[1] |

| Vapor Density | 3 (vs air) |

| Autoignition Temperature | 350 °C (662 °F)[8] |

| Solubility | Miscible with acetone, alcohol, chloroform, ethyl acetate, and water. |

Toxicological Data

This compound is harmful if swallowed and can cause central nervous system depression[3][8]. Overdoses may lead to coma and death[3].

| Route of Exposure | Species | LD50 Value |

| Oral | Mouse | 525 mg/kg[8] |

| Oral | Rat | 700 mg/kg[9] |

| Subcutaneous | Mouse | 1160 mg/kg[9] |